molecular formula C26H28N4O4S B1666081 5-[(3R)-3-hydroxypyrrolidine-1-carbonyl]-3-methyl-1-(2-methylpropyl)-6-(quinolin-4-ylmethyl)thieno[2,3-d]pyrimidine-2,4-dione CAS No. 873327-59-4

5-[(3R)-3-hydroxypyrrolidine-1-carbonyl]-3-methyl-1-(2-methylpropyl)-6-(quinolin-4-ylmethyl)thieno[2,3-d]pyrimidine-2,4-dione

Cat. No. B1666081
M. Wt: 492.6 g/mol
InChI Key: JOFQERPJMGKMMX-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AR-C141990 is an inhibitor of lactate transporters .

Scientific Research Applications

Molecular Structure Studies

The title compound's structure features a central 1-methylpyrrolidine ring with twist conformation, and the quinoline ring system almost planar. In the crystal, molecules are linked via hydrogen bonds, forming a three-dimensional network, which is crucial for understanding molecular interactions and crystal engineering (Mathusalini et al., 2015).

Rhenium Tricarbonyl Core Complexes

Research on rhenium tricarbonyl core complexes involving thymidine and uridine derivatives has been conducted. These complexes, characterized by various spectroscopic techniques and X-ray crystallography, may have applications in radioimaging and targeted drug delivery (Wei et al., 2005).

Antihyperglycemic Agent Development

A study explored the synthesis of quinolinylidinethiazolidine-2,4-diones as potential antihyperglycemic agents, highlighting their potential in diabetes treatment (Riyaz et al., 2012).

Novel Ring System Synthesis

The synthesis of isoxazolo[5′,4′:4,5]thiazolo[3,2-a]thieno pyrimidines, a new ring system, has been reported. Such novel ring systems can be fundamental in developing new pharmacological compounds (Abdel-fattah et al., 1998).

Pyrido[2,3-d]pyrimidines Synthesis

The preparation of pyrido[2,3-d]pyrimidines from aminopyrimidinecarbaldehydes offers insights into novel chemical syntheses, potentially useful in pharmaceutical development (Perandones & Soto, 1998).

Reaction Mechanism Studies

A green and efficient approach for synthesizing novel pyrimidine derivatives via ring expansion reaction was developed, which can be critical in green chemistry and drug synthesis (Poomathi et al., 2015).

properties

CAS RN

873327-59-4

Product Name

5-[(3R)-3-hydroxypyrrolidine-1-carbonyl]-3-methyl-1-(2-methylpropyl)-6-(quinolin-4-ylmethyl)thieno[2,3-d]pyrimidine-2,4-dione

Molecular Formula

C26H28N4O4S

Molecular Weight

492.6 g/mol

IUPAC Name

5-[(3R)-3-hydroxypyrrolidine-1-carbonyl]-3-methyl-1-(2-methylpropyl)-6-(quinolin-4-ylmethyl)thieno[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C26H28N4O4S/c1-15(2)13-30-25-22(23(32)28(3)26(30)34)21(24(33)29-11-9-17(31)14-29)20(35-25)12-16-8-10-27-19-7-5-4-6-18(16)19/h4-8,10,15,17,31H,9,11-14H2,1-3H3/t17-/m1/s1

InChI Key

JOFQERPJMGKMMX-QGZVFWFLSA-N

Isomeric SMILES

CC(C)CN1C2=C(C(=C(S2)CC3=CC=NC4=CC=CC=C34)C(=O)N5CC[C@H](C5)O)C(=O)N(C1=O)C

SMILES

CC(C)CN1C2=C(C(=C(S2)CC3=CC=NC4=CC=CC=C34)C(=O)N5CCC(C5)O)C(=O)N(C1=O)C

Canonical SMILES

CC(C)CN1C2=C(C(=C(S2)CC3=CC=NC4=CC=CC=C34)C(=O)N5CCC(C5)O)C(=O)N(C1=O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AR-C141990;  AR C141990;  ARC141990;  ARC-141990;  ARC 141990; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(3R)-3-hydroxypyrrolidine-1-carbonyl]-3-methyl-1-(2-methylpropyl)-6-(quinolin-4-ylmethyl)thieno[2,3-d]pyrimidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
5-[(3R)-3-hydroxypyrrolidine-1-carbonyl]-3-methyl-1-(2-methylpropyl)-6-(quinolin-4-ylmethyl)thieno[2,3-d]pyrimidine-2,4-dione
Reactant of Route 3
Reactant of Route 3
5-[(3R)-3-hydroxypyrrolidine-1-carbonyl]-3-methyl-1-(2-methylpropyl)-6-(quinolin-4-ylmethyl)thieno[2,3-d]pyrimidine-2,4-dione
Reactant of Route 4
5-[(3R)-3-hydroxypyrrolidine-1-carbonyl]-3-methyl-1-(2-methylpropyl)-6-(quinolin-4-ylmethyl)thieno[2,3-d]pyrimidine-2,4-dione
Reactant of Route 5
5-[(3R)-3-hydroxypyrrolidine-1-carbonyl]-3-methyl-1-(2-methylpropyl)-6-(quinolin-4-ylmethyl)thieno[2,3-d]pyrimidine-2,4-dione
Reactant of Route 6
Reactant of Route 6
5-[(3R)-3-hydroxypyrrolidine-1-carbonyl]-3-methyl-1-(2-methylpropyl)-6-(quinolin-4-ylmethyl)thieno[2,3-d]pyrimidine-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.